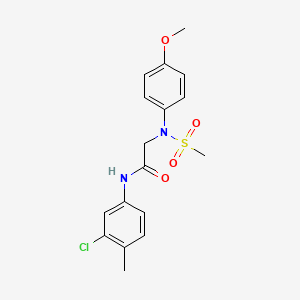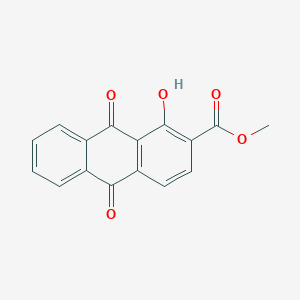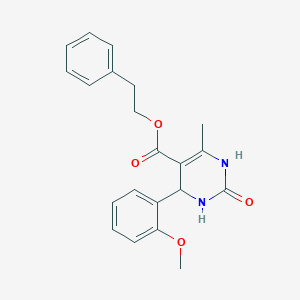![molecular formula C23H17FINO2 B4994251 3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4994251.png)
3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is also known as BIA-10-2474 and belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors.
Mécanisme D'action
The mechanism of action of 3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile involves the inhibition of FAAH activity. FAAH is responsible for breaking down endocannabinoids, which are lipid molecules that bind to cannabinoid receptors in the body. Inhibition of FAAH activity leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in preclinical models of inflammatory pain. It has also been shown to reduce anxiety and depression-like behaviors in preclinical models of anxiety and depression. Additionally, it has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile in lab experiments is its specificity for FAAH inhibition. This compound has been shown to selectively inhibit FAAH activity without affecting other enzymes in the endocannabinoid system. However, one of the limitations of using this compound is its potential for off-target effects. It has been shown to interact with other proteins in the body, which could lead to unintended effects.
Orientations Futures
There are several future directions for research on 3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile. One direction is to further investigate its potential as a therapeutic agent for pain, inflammation, anxiety, and depression. Another direction is to investigate its potential for use in neurodegenerative diseases. Additionally, further research is needed to understand its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy.
Méthodes De Synthèse
The synthesis of 3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile involves a series of chemical reactions. The first step involves the reaction of 3-iodo-4-methoxybenzyl alcohol with 4-fluorobenzaldehyde in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with benzyloxyacetonitrile in the presence of a base and a catalyst to form the final product.
Applications De Recherche Scientifique
3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile has been extensively studied for its potential use as a therapeutic agent. It has been shown to inhibit the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids play a crucial role in regulating pain, inflammation, and other physiological processes. Inhibition of FAAH activity leads to an increase in endocannabinoid levels, which can have therapeutic effects.
Propriétés
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FINO2/c1-27-22-13-17(11-19(14-26)18-7-9-20(24)10-8-18)12-21(25)23(22)28-15-16-5-3-2-4-6-16/h2-13H,15H2,1H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVKXKLFZCKHAO-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)I)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)I)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4994174.png)
![1-(3-chlorophenyl)-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B4994185.png)


![5-[4-(allyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4994198.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4994205.png)
![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B4994212.png)
![N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide](/img/structure/B4994224.png)

![1,1'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4994247.png)

![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994280.png)